Enhanced Acidity: 4-Chloro-3-nitrobenzoic Acid vs. 3-Nitrobenzoic Acid
4-Chloro-3-nitrobenzoic acid exhibits a lower pKa (3.35±0.10, predicted) compared to its non-chlorinated analog, 3-nitrobenzoic acid (pKa 3.47 in water at 25°C) [1]. This indicates stronger acidity, attributed to the additional electron-withdrawing effect of the para-chloro substituent, which stabilizes the conjugate base [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.35±0.10 (predicted) |
| Comparator Or Baseline | 3-Nitrobenzoic acid: 3.47 (in water at 25°C) |
| Quantified Difference | ΔpKa = -0.12 units, representing ~1.3x greater acidity |
| Conditions | Target compound: predicted value. Comparator: experimental value in water at 25°C. |
Why This Matters
This difference in acidity can affect solubility, salt formation, and reactivity in pH-sensitive synthetic steps, making 4-chloro-3-nitrobenzoic acid the more reactive partner in carboxylate-mediated reactions.
- [1] Ptable. 3-Nitrobenzoic acid. https://ptable.com/wiki/compounds/3-Nitrobenzoic_acid. Accessed 19 Apr 2026. View Source
- [2] Ferenc W, Bocian B. Thermal properties of rare-earth element 4-chloro-3-nitrobenzoates. Arcanum. https://adt.arcanum.com/en/view/ResearchArticles_2007/?pg=79&layout=s. Accessed 19 Apr 2026. View Source
